molecular formula C17H24N4O2S B2750124 N-(tert-butyl)-4-(6-methoxybenzo[d]thiazol-2-yl)piperazine-1-carboxamide CAS No. 1207006-18-5

N-(tert-butyl)-4-(6-methoxybenzo[d]thiazol-2-yl)piperazine-1-carboxamide

Cat. No. B2750124
CAS RN: 1207006-18-5
M. Wt: 348.47
InChI Key: ZASORQSZZTWZNI-UHFFFAOYSA-N
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Description

N-(tert-butyl)-4-(6-methoxybenzo[d]thiazol-2-yl)piperazine-1-carboxamide, also known as BCTC, is a synthetic compound that has been extensively studied for its potential applications in the field of scientific research.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and X-ray Structure Characterisation : Novel pyrazole carboxamide derivatives containing a piperazine moiety were synthesized and characterized by IR, 1H NMR, and HRMS spectroscopy. The structure was confirmed by X-ray crystal analysis, highlighting the potential for detailed structural studies of similar compounds (Lv, Ding, & Zhao, 2013).

Biological Evaluation

  • Antimicrobial Activity : A study on the synthesis and antimicrobial activity of new pyridine derivatives demonstrated variable and modest activity against investigated strains of bacteria and fungi, indicating the potential for these compounds to be developed into antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

  • Analgesic and Anti-inflammatory Agents : Research into benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone showed significant analgesic and anti-inflammatory activities. These compounds were evaluated as COX-1/COX-2 inhibitors, highlighting the therapeutic potential of similar piperazine-based compounds in pain management and inflammation control (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Chemical Modifications for Therapeutic Applications

  • Modification and Analgesic Activity : A study on the chemical modification of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide aimed at improving its pharmacological profile for pain management, indicates a focused effort on enhancing the efficacy and safety of such compounds through structural modifications (Nie et al., 2020).

properties

IUPAC Name

N-tert-butyl-4-(6-methoxy-1,3-benzothiazol-2-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2S/c1-17(2,3)19-15(22)20-7-9-21(10-8-20)16-18-13-6-5-12(23-4)11-14(13)24-16/h5-6,11H,7-10H2,1-4H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZASORQSZZTWZNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(tert-butyl)-4-(6-methoxybenzo[d]thiazol-2-yl)piperazine-1-carboxamide

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